molecular formula C11H12F2N2OS B12242872 N-(2,6-difluorophenyl)thiomorpholine-4-carboxamide

N-(2,6-difluorophenyl)thiomorpholine-4-carboxamide

Cat. No.: B12242872
M. Wt: 258.29 g/mol
InChI Key: YPOFEQDACWBKEP-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)thiomorpholine-4-carboxamide is an organic compound with the molecular formula C11H12F2N2OS. This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a carboxamide group attached to a 2,6-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)thiomorpholine-4-carboxamide typically involves the reaction of 2,6-difluoroaniline with thiomorpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as triphenylphosphite (P(OPh)3) under controlled conditions to ensure the formation of the desired product . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)thiomorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-difluorophenyl)thiomorpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide
  • N-(2,6-dimethylphenyl)-3,5-dioxo-1-piperazine-N-(2,6-dimethylphenyl)acetamide
  • N-(2,6-diisopropylphenyl)-3,5-dioxo-1-piperazine-N-(2,6-diisopropylphenyl)acetamide

Uniqueness

N-(2,6-difluorophenyl)thiomorpholine-4-carboxamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H12F2N2OS

Molecular Weight

258.29 g/mol

IUPAC Name

N-(2,6-difluorophenyl)thiomorpholine-4-carboxamide

InChI

InChI=1S/C11H12F2N2OS/c12-8-2-1-3-9(13)10(8)14-11(16)15-4-6-17-7-5-15/h1-3H,4-7H2,(H,14,16)

InChI Key

YPOFEQDACWBKEP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)NC2=C(C=CC=C2F)F

Origin of Product

United States

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